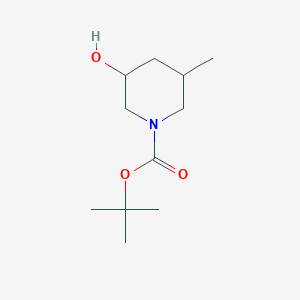

1-Boc-3-hydroxy-5-methylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-hydroxy-5-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYHEQDHYZKZJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909335-89-2 | |

| Record name | tert-butyl 3-hydroxy-5-methylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Boc 3 Hydroxy 5 Methylpiperidine and Its Stereoisomers

Retrosynthetic Analysis of Substituted Piperidine (B6355638) Ring Systems

A retrosynthetic analysis of the 1-Boc-3-hydroxy-5-methylpiperidine structure reveals several key disconnections. The most common approaches involve either the formation of the piperidine ring from an acyclic precursor or the functionalization of a pre-existing pyridine (B92270) ring.

Disconnection of the Pyridine Ring: A primary strategy involves the reduction of a correspondingly substituted pyridine ring, such as 3-hydroxy-5-methylpyridine. This approach simplifies the problem to the synthesis of the aromatic precursor and the stereocontrolled reduction of the ring. The nitrogen atom is already incorporated, and the challenge lies in the hydrogenation process.

Intramolecular Cyclization: Alternatively, the piperidine ring can be constructed by forming one or two C-N bonds in an acyclic precursor. A common disconnection is across a C-N bond, leading back to a δ-amino carbonyl compound. Intramolecular reductive amination of such a precursor is a powerful method for ring formation. ru.nl Other cyclization strategies include intramolecular Michael additions or ring-closing metathesis (RCM). mdpi.comresearchgate.net

Ring Expansion: A less common but viable approach involves the expansion of a smaller ring, such as a substituted pyrrolidine (B122466), into the piperidine skeleton. whiterose.ac.uk

Classical and Conventional Synthetic Routes

Classical synthetic methods provide foundational pathways to the piperidine core, which can then be functionalized. These routes often focus on constructing the racemic or a specific diastereomeric skeleton.

A straightforward route to the 3-hydroxypiperidine (B146073) core begins with pyridone or its derivatives. For the target molecule, the synthesis would commence with 5-methyl-3-pyridone.

The synthesis typically involves a multi-step process:

Reduction of the Pyridone: The 3-pyridone derivative is first reduced to the corresponding 3-hydroxypiperidine. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) in an alkaline solution or through catalytic hydrogenation. google.comgoogle.com For instance, a patented method describes the reduction of 3-pyridone with sodium borohydride at temperatures ranging from -5 °C to 100 °C to yield 3-hydroxypiperidine. google.com Another approach uses catalytic hydrogenation with a rhodium on carbon (Rh/C) catalyst under hydrogen pressure. google.com

Nitrogen Protection: The secondary amine of the resulting 3-hydroxypiperidine is then protected. The tert-butyloxycarbonyl (Boc) group is commonly installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. google.comgoogle.com This step yields the N-Boc-3-hydroxypiperidine scaffold, which in this specific case would be this compound.

Building the piperidine ring from acyclic precursors is a versatile strategy that allows for the introduction of substituents at various positions.

Intramolecular Reductive Amination: This method involves the cyclization of a δ-amino ketone or aldehyde. The intramolecular reaction between the amine and carbonyl group forms a cyclic iminium ion, which is then reduced in situ to the piperidine. This is a powerful method for forming six-membered nitrogen heterocycles. ru.nl

Aza-Diels-Alder Reaction: The [4+2] cycloaddition between a diene and an imine (an aza-Diels-Alder reaction) is a classic method for constructing the tetrahydropyridine (B1245486) core, which can be subsequently reduced to the piperidine. tandfonline.com

Ring-Closing Metathesis (RCM): RCM has become a reliable tool for synthesizing unsaturated piperidines. tandfonline.com An appropriately designed diene containing a nitrogen atom can be cyclized using Grubbs' or other ruthenium catalysts to form a dehydropiperidine, which can then be hydrogenated to the saturated ring system.

Modifying existing cyclic structures provides another avenue to the desired product.

Functionalization of Pre-existing Piperidines: It is possible to start with a pre-functionalized piperidine and perform chemical transformations to install the required groups. For example, research has shown the ability to functionalize a 4-methylene group on an N-Boc-2-arylpiperidine. acs.org Hydroboration-oxidation of the alkene can introduce a hydroxyl group, demonstrating how a simple piperidine can be elaborated into a more complex, functionalized derivative. acs.org

Ring Expansion of Pyrrolidines: A novel strategy involves the ring expansion of a substituted pyrrolidine to a piperidine. One study demonstrated that N-Boc pyrrolidine alcohols can undergo deprotection and reductive amination, followed by a ring expansion via an aziridinium (B1262131) ion intermediate, to yield 3-hydroxypiperidines. whiterose.ac.uk This method offers an alternative pathway to the piperidine core from a five-membered ring precursor.

Stereoselective and Asymmetric Synthesis Strategies

Controlling the absolute and relative stereochemistry of the three stereocenters in this compound is crucial for its application in pharmaceuticals. Asymmetric synthesis strategies are therefore of paramount importance.

The most direct route to chiral piperidines is the asymmetric reduction of the corresponding pyridine derivatives. dicp.ac.cn However, the aromaticity of the pyridine ring makes it a challenging substrate for hydrogenation, often requiring harsh conditions. A more effective strategy is the reduction of activated pyridinium (B92312) salts, which have a lower LUMO energy and are more susceptible to reduction. Current time information in Bangalore, IN.nih.gov

Several powerful methods have emerged:

Asymmetric Hydrogenation of Pyridinium Salts: Iridium-based catalysts paired with chiral ligands have proven highly effective for the asymmetric hydrogenation of pyridinium salts. nih.govnih.gov For instance, using an [Ir(COD)Cl]₂ catalyst with a chiral P,N-ligand can achieve high yields and excellent enantioselectivities for 2-substituted pyridinium salts. nih.gov The mechanism is believed to proceed through an outer-sphere pathway where the stereochemistry is set during the protonation of a stereoselective enamine intermediate. nih.gov

Rhodium-Catalyzed Asymmetric Reductive Transamination: A novel and highly effective method involves a rhodium-catalyzed reductive transamination of pyridinium salts. dicp.ac.cnCurrent time information in Bangalore, IN. In this process, a chiral primary amine is introduced under reducing conditions (e.g., with formic acid as a hydrogen source). This amine displaces the original nitrogen fragment of the pyridine ring, inducing chirality in the final piperidine product with excellent diastereo- and enantioselectivity. Current time information in Bangalore, IN. This method avoids the need for high-pressure hydrogen gas and is tolerant of a wide range of functional groups. dicp.ac.cnCurrent time information in Bangalore, IN.

Chemo-enzymatic Dearomatization: A combined chemical and biocatalytic approach offers another route. This strategy can involve the chemical synthesis of an N-substituted tetrahydropyridine from an activated pyridine, followed by a stereoselective enzymatic reduction using an amine oxidase/ene imine reductase cascade to produce the stereo-defined piperidine. nih.gov

The table below summarizes key findings in the asymmetric reduction of pyridinium salts, which are applicable to the synthesis of chiral piperidines.

| Catalyst / Method | Substrate Type | Key Features | Stereoselectivity | Reference |

| Rhodium-catalyzed Transfer Hydrogenation | Pyridinium Salts | Uses a chiral primary amine to induce chirality via transamination; formic acid as H₂ source. | Excellent diastereo- and enantioselectivity. | dicp.ac.cnCurrent time information in Bangalore, IN. |

| Iridium-catalyzed Asymmetric Hydrogenation | Pyridinium Salts | Employs [Ir(COD)Cl]₂ with chiral P,N-ligands. | High yields and high enantioselectivity (up to >99% ee). | nih.govnih.gov |

| Rh-catalyzed Asymmetric Reductive Heck | Phenyl pyridine-1(2H)-carboxylate | Cross-coupling with boronic acids followed by reduction. | High yield and excellent enantioselectivity. | snnu.edu.cn |

| Chemo-enzymatic Cascade | Activated Pyridines | One-pot amine oxidase/ene imine reductase cascade on tetrahydropyridine intermediates. | High enantiomeric excess (e.g., 93-99% ee). | nih.gov |

Chiral Auxiliaries and Catalysts in Diastereoselective Control

The diastereoselective synthesis of substituted piperidines, including this compound, often relies on the use of chiral auxiliaries and catalysts to control the formation of new stereogenic centers. nih.gov Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.

One common strategy involves the use of chiral non-racemic bicyclic lactams derived from β-amino alcohols. nih.gov These lactams can serve as valuable starting materials for the preparation of substituted piperidines. nih.gov For instance, β-enaminoesters derived from (R)-(−)-2-phenylglycinol can be used to synthesize chiral zwitterionic bicyclic lactams, which can then be converted to 4-hydroxy piperidine derivatives with high diastereoselectivity. nih.gov

In addition to chiral auxiliaries, chiral catalysts play a vital role in diastereoselective transformations. For example, palladium-catalyzed intramolecular allylic amination has been shown to be effective when the protecting group on the nitrogen atom acts as a chiral ligand, thereby influencing the stereoselectivity of the product. mdpi.com Similarly, chiral copper(II) catalysts have been employed in the enantioselective cyanidation of amines, leading to the formation of chiral piperidines. mdpi.com The use of carbohydrates as chiral auxiliaries has also been explored, where they are covalently linked to prochiral substrates to direct cycloaddition and other reactions. dokumen.pub

Biocatalytic Approaches for Enantioselective Synthesis

Biocatalysis has emerged as a powerful and green alternative for the synthesis of enantiomerically pure compounds. psu.eduucl.ac.uk Enzymes offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste. acs.org

Enzymatic Reduction of Precursors

The enzymatic reduction of a ketone precursor, N-Boc-piperidin-3-one (NBPO), is a practical method for producing (S)-1-Boc-3-hydroxypiperidine. chemicalbook.com This transformation is often catalyzed by ketoreductases or alcohol dehydrogenases (ADHs), which exhibit remarkable enantioselectivity and yield. acs.orgchemicalbook.com For instance, a thermostable aldo-keto reductase (AKR), AKR-43, has demonstrated high activity and enantioselectivity in the reduction of NBPO to (S)-1-Boc-3-hydroxypiperidine, with an enantiomeric excess (ee) of over 99%. nih.gov This process often employs a cofactor recycling system, such as glucose dehydrogenase (GDH), to regenerate the necessary NADPH. nih.gov Studies have shown that ADHs from various sources, including Saccharomyces cerevisiae and Chryseobacterium sp. CA49, can effectively catalyze this reduction, achieving high yields and excellent enantioselectivity. acs.org

| Enzyme Source | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Aldo-keto reductase (AKR-43) nih.gov | N-Boc-3-piperidone (NBP) | (S)-N-Boc-3-hydroxypiperidine ((S)-NBHP) | - | >99 |

| ADH from Saccharomyces cerevisiae acs.org | N-Boc-piperidin-3-one | (S)-N-Boc-3-hydroxypiperidine ((S)-NBHP) | 79 | >99.5 |

| ADH variant from Chryseobacterium sp. CA49 acs.org | N-Boc-piperidin-3-one | (S)-N-Boc-3-hydroxypiperidine ((S)-NBHP) | 88 | - |

| Carbonyl reductase from Pichia pastoris SIT2014 psu.edumatec-conferences.org | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | 85.4 | >99 |

Whole-Cell Biotransformations

Whole-cell biotransformations offer a cost-effective and environmentally friendly approach to synthesizing chiral intermediates. psu.edumatec-conferences.org Instead of using isolated enzymes, this method utilizes entire microbial cells, such as Pichia pastoris, which contain the necessary enzymes for the desired transformation. psu.edumatec-conferences.org For example, the whole-cell biocatalyst Pichia pastoris SIT2014 has been successfully used for the asymmetric synthesis of (S)-N-Boc-3-hydroxypiperidine from N-Boc-3-piperidone, achieving a yield of 85.4% and an enantiomeric excess of over 99%. psu.edumatec-conferences.org This approach simplifies the process by eliminating the need for enzyme purification and cofactor addition, as the cells regenerate the cofactor internally. core.ac.uk

Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a widely used technique for separating a racemic mixture of chiral compounds. ethz.ch This method involves the selective reaction of one enantiomer with a chiral reagent or catalyst, leaving the other enantiomer unreacted. google.com The reacted and unreacted enantiomers can then be separated.

For cyclic amines like piperidine derivatives, kinetic resolution can be achieved using a combination of an achiral N-heterocyclic carbene and a chiral hydroxamic acid co-catalyst. ethz.ch This system can provide enantioenriched N-heterocycles with high selectivity. ethz.ch Another approach involves the fractional crystallization of diastereomeric salts formed by reacting the racemic amine with a chiral acid, such as L(-)-dibenzoyl tartaric acid. core.ac.uk While effective, chemical resolution methods can sometimes suffer from lower yields and require multiple operational steps. chemicalbook.com Lipases have also been employed for the stereospecific resolution of racemic N-(t-butoxycarbonyl)-3-hydroxymethylpiperidine, although the yield for the desired enantiomer may be modest. core.ac.uk

Modern and Sustainable Synthetic Methodologies

The development of sustainable synthetic methods is a growing priority in the chemical and pharmaceutical industries. Green chemistry principles aim to reduce waste, minimize energy consumption, and utilize renewable resources.

Green Chemistry Principles in Piperidine Synthesis

Biocatalysis is a prime example of green chemistry in action. psu.edu The use of enzymes or whole-cell systems for the synthesis of chiral piperidines operates under mild conditions (ambient temperature and pressure, neutral pH), often in aqueous media, thereby reducing energy demand and the use of hazardous organic solvents. psu.eduacs.org These biocatalytic processes are highly efficient and selective, leading to higher yields and less waste compared to traditional chemical methods. psu.edu The ability to use whole cells as catalysts further enhances the sustainability of the process by simplifying the reaction setup and avoiding the costs and resources associated with enzyme purification. psu.edumatec-conferences.org The application of biocatalysis in the synthesis of key pharmaceutical intermediates like (S)-N-Boc-3-hydroxypiperidine showcases a successful implementation of green chemistry for producing valuable chiral compounds. psu.edumatec-conferences.org

Flow Chemistry and Continuous Processing Techniques

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in the synthesis of piperidine derivatives. This approach offers enhanced control over reaction parameters, improved safety profiles, and superior scalability. acs.orgbeilstein-journals.org Continuous processes for piperidine synthesis often involve the hydrogenation of pyridine precursors in microreactors or packed-bed reactors, which allows for efficient gas-liquid-solid mass transfer and significantly shortens reaction times compared to batch methods. google.compatsnap.com

For the synthesis of a substituted piperidine like this compound, a continuous flow process would typically involve the catalytic hydrogenation of a corresponding pyridine or tetrahydropyridine precursor. The use of microreactor technology can facilitate milder reaction conditions, such as lower pressures and temperatures, while achieving high conversion rates and selectivity. patsnap.com For instance, a continuous flow system could be designed where a solution of the appropriate precursor and hydrogen gas are passed through a heated tube containing an immobilized hydrogenation catalyst. google.compatsnap.com This method provides excellent heat exchange, minimizes the volume of hazardous reagents at any given time, and allows for the straightforward collection of the product stream. beilstein-journals.org

Furthermore, the principles of continuous flow have been successfully applied to enzymatic reactions, which could be adapted for the stereoselective synthesis of specific isomers of this compound. The immobilization of enzymes in a flow reactor allows for their repeated use and simplifies product purification, offering a green and efficient manufacturing process. acs.org

The table below summarizes typical conditions for the continuous hydrogenation of pyridines to piperidines, which could be adapted for the synthesis of this compound.

| Parameter | Embodiment 1 patsnap.com | Embodiment 3 patsnap.com | General Process google.com |

| Catalyst | Ruthenium/Carbon | Platinum/Alumina | Supported Nickel Catalyst |

| Reactant | Pyridine (10% in Methanol) | Pyridine (2% in Water) | Pyridine (gas phase) |

| Pressure | 2.0 MPa | 1.0 MPa | < 3.0 MPa |

| Temperature | 60°C | 50°C | 140-220°C |

| Residence Time | 100 s | 10 s | Not Specified |

| Conversion | ~100% | 99.8% | > 99.8% |

| Selectivity | ~100% | 99.9% | > 95% |

| System | Micro-packed bed | Micro-packed bed | Fixed-bed reactor |

This table presents data from studies on general piperidine synthesis, which serves as a model for the potential continuous synthesis of this compound.

Organometallic Catalysis in C-C and C-N Bond Formation

Organometallic catalysis is a cornerstone of modern organic synthesis, providing unparalleled efficiency and selectivity in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, both of which are critical for constructing the this compound framework. uou.ac.in Catalysts based on transition metals such as palladium, rhodium, iridium, copper, and gold are frequently employed to mediate these key transformations. nih.govmdpi.com

C-N Bond Formation

The formation of the piperidine ring itself often relies on an intramolecular C-N bond-forming event. Common strategies include:

Reductive Amination: The intramolecular reductive amination of an amino-aldehyde or amino-ketone is a classic and effective method for forming the piperidine ring. nih.gov

Intramolecular Hydroamination/Cyclization: The addition of an N-H bond across a C=C double bond within the same molecule, often catalyzed by transition metals, can directly yield the heterocyclic ring. mdpi.com

Palladium- or Gold-Catalyzed Cyclization: Amino-tethered alkenes can undergo intramolecular cyclization reactions catalyzed by palladium or gold complexes to form the piperidine skeleton. mdpi.com These methods often allow for the introduction of additional functionality during the cyclization process.

C-C Bond Formation

Organometallic catalysis is also instrumental in introducing substituents onto the piperidine ring with high levels of control. For the synthesis of this compound, the key C-C bond formation would be the introduction of the methyl group at the C5 position.

Conjugate Addition: A powerful strategy involves the conjugate addition of an organometallic reagent, such as an organocuprate or an organozinc compound, to an α,β-unsaturated piperidinone precursor. This would establish the C5-methyl group stereoselectively. whiterose.ac.uk

Cross-Coupling Reactions: While perhaps more common for aryl or vinyl substituents, palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki) can be used to functionalize a pre-formed piperidine ring, demonstrating the versatility of these catalysts. whiterose.ac.uk The reaction of an organometallic reagent with a piperidine bearing a leaving group at the 5-position could also install the methyl group.

Addition to Imines: The diastereoselective addition of organometallic reagents (e.g., organolithium, Grignard reagents) to chiral N-sulfinylimines is a well-established method for synthesizing chiral amines and can be applied to the synthesis of substituted piperidines. researchgate.net

The table below outlines various organometallic-catalyzed reactions pertinent to the synthesis of substituted piperidines.

| Reaction Type | Metal Catalyst | Bond Formed | General Substrates |

| Intramolecular Amination | Gold(I) / Palladium(II) | C-N | N-tethered Alkenes mdpi.com |

| Hydrogen Borrowing Annulation | Iridium(III) | C-N | Amines and Diols nih.govmdpi.com |

| Radical Cyclization | Cobalt(II) / Copper(I) | C-N | Amino-aldehydes / Aminonitriles nih.govmdpi.com |

| Addition to Imines | Not Applicable (Organometallic Reagent) | C-C | N-Sulfinylimines and Organolithium/Grignard Reagents researchgate.net |

| Conjugate Addition | Copper(I) (Organocuprates) | C-C | α,β-Unsaturated Ketones/Esters whiterose.ac.uk |

| Heck Coupling | Palladium(0) | C-C | Alkenes and Aryl/Vinyl Halides whiterose.ac.uk |

This table summarizes catalytic systems used in the synthesis of various piperidine derivatives, illustrating the methodologies available for the targeted synthesis of this compound.

Chemical Reactivity and Derivatization of 1 Boc 3 Hydroxy 5 Methylpiperidine

Transformations at the Hydroxyl Moiety

The secondary hydroxyl group at the C3 position of the piperidine (B6355638) ring is a key site for various chemical modifications, enabling the introduction of a wide array of functional groups and the formation of new chemical bonds.

The hydroxyl group of 1-Boc-3-hydroxy-5-methylpiperidine readily undergoes esterification and etherification reactions to form the corresponding esters and ethers. These reactions are fundamental in modifying the properties of the molecule, such as its lipophilicity and potential for further chemical transformations.

Esterification: This process typically involves reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), often in the presence of a catalyst. For instance, the hydroxyl group can be acylated to introduce various ester functionalities.

Etherification: The formation of ethers can be achieved through several methods, including the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group to form an alkoxide, followed by reaction with an alkyl halide. Another common method is the Mitsunobu reaction, which allows for the formation of ethers with inversion of stereochemistry. This reaction utilizes a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (TPP), and an azodicarboxylate, like diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack. nih.gov

A summary of representative esterification and etherification reactions is presented in the table below.

| Reaction Type | Reagents | Product Type |

| Esterification | Carboxylic acid, Acid chloride, or Anhydride | Ester |

| Etherification (Williamson) | Base (e.g., NaH), Alkyl halide | Ether |

| Etherification (Mitsunobu) | Triphenylphosphine (TPP), Diisopropyl azodicarboxylate (DIAD), Phenol | Aromatic Ether nih.gov |

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-Boc-5-methylpiperidin-3-one. This transformation is a crucial step in the synthesis of various piperidine derivatives, as the resulting ketone can undergo a wide range of subsequent reactions. Common oxidizing agents for this purpose include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, more selective methods like Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride and dimethyl sulfoxide) and Dess-Martin periodinane oxidation. A notable method involves the use of sodium hypochlorite (B82951) in the presence of a TEMPO catalyst. chemicalbook.com

Conversely, while the hydroxyl group itself cannot be further reduced, the corresponding ketone, 1-Boc-5-methylpiperidin-3-one, can be reduced back to the alcohol. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4), to yield a racemic or diastereomeric mixture of alcohols. For stereoselective reductions, specialized reagents and catalysts are employed. For example, enzyme-catalyzed reductions using ketoreductases have been shown to be highly efficient and enantioselective in producing specific stereoisomers of hydroxypiperidines. chemicalbook.comnih.gov

The table below outlines common oxidation and reduction reactions.

| Transformation | Starting Material | Reagents | Product |

| Oxidation | This compound | PCC, PDC, Swern, Dess-Martin, TEMPO/NaOCl chemicalbook.com | 1-Boc-5-methylpiperidin-3-one |

| Reduction | 1-Boc-5-methylpiperidin-3-one | NaBH4, LiAlH4 | This compound |

| Asymmetric Reduction | 1-Boc-5-methylpiperidin-3-one | Ketoreductases chemicalbook.comnih.gov | (S)- or (R)-1-Boc-3-hydroxy-5-methylpiperidine |

The hydroxyl group of this compound is a poor leaving group for direct nucleophilic substitution. Therefore, it must first be converted into a better leaving group, a process known as activation. Common methods for activating the hydroxyl group include its conversion to a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. nih.gov Once activated, the piperidine ring becomes susceptible to nucleophilic attack at the C3 position, leading to the displacement of the leaving group and the formation of a new bond with the nucleophile. This S_N2 reaction typically proceeds with an inversion of stereochemistry. science.gov

A variety of nucleophiles can be employed in these substitution reactions, including azides, cyanides, and various carbon and heteroatom nucleophiles. This strategy provides a versatile route to a wide range of 3-substituted piperidine derivatives.

The following table summarizes the activation and subsequent nucleophilic substitution.

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1. Activation | Sulfonylation | Tosyl chloride or Mesyl chloride, Base | 1-Boc-3-(tosyloxy/mesyloxy)-5-methylpiperidine nih.gov |

| 2. Substitution | Nucleophilic Substitution | Various Nucleophiles (e.g., NaN3, KCN) | 3-Substituted-1-Boc-5-methylpiperidine |

Reactivity at the Boc-Protected Nitrogen

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen plays a crucial role in modulating the reactivity of the molecule and is central to many synthetic strategies involving this compound.

The removal of the Boc group, or deprotection, is a common and essential step in many synthetic sequences, unmasking the secondary amine for further functionalization. The Boc group is known for its stability under a variety of conditions but can be readily cleaved under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) are frequently used for this purpose. nih.gov Alternatively, hydrochloric acid (HCl) in an organic solvent such as dioxane, ethyl acetate, or methanol (B129727) can also effectively remove the Boc group. nih.gov Milder methods, such as using oxalyl chloride in methanol, have also been reported. nih.gov

The choice of deprotection conditions often depends on the presence of other acid-sensitive functional groups within the molecule.

| Reagent | Solvent | Conditions |

| Trifluoroacetic acid (TFA) nih.gov | Dichloromethane (DCM) | Room Temperature |

| Hydrochloric acid (HCl) nih.gov | Dioxane, Ethyl Acetate, or Methanol | Room Temperature |

| Oxalyl chloride nih.gov | Methanol | Room Temperature |

Once the Boc group is removed to yield 3-hydroxy-5-methylpiperidine, the newly exposed secondary amine becomes available for a wide range of functionalization reactions. This allows for the introduction of various substituents on the nitrogen atom, further diversifying the molecular structure.

Common reactions at the piperidine nitrogen include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce alkyl groups.

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products. nih.gov

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or boronic acids to introduce aryl groups.

These functionalization reactions are critical for building more complex molecules and are widely used in the synthesis of pharmaceutical compounds and other biologically active molecules.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-3-hydroxy-5-methylpiperidine |

| N-Acylation | Acid chloride or Anhydride, Base | N-Acyl-3-hydroxy-5-methylpiperidine |

| Reductive Amination nih.gov | Aldehyde or Ketone, NaBH(OAc)3 | N-Alkyl-3-hydroxy-5-methylpiperidine |

| N-Arylation | Aryl halide, Palladium or Copper catalyst, Base | N-Aryl-3-hydroxy-5-methylpiperidine |

Stereochemical Control and Regioselectivity in Chemical Transformations

The presence of multiple stereocenters and different reactive sites on the this compound scaffold necessitates precise control over stereochemistry and regiochemistry during chemical modifications. The interplay between the existing chiral centers (C3 and C5) and the protecting group influences the outcome of reactions, enabling the synthesis of complex, stereochemically defined molecules.

The manipulation or introduction of side chains onto the this compound core is a critical step in the synthesis of various target molecules. The inherent chirality of the starting material can direct the stereochemical outcome of these transformations, leading to high diastereoselectivity.

One common strategy involves the oxidation of the C3-hydroxyl group to a ketone, followed by the addition of organometallic reagents. The facial selectivity of the nucleophilic attack is influenced by the C5-methyl group, which directs incoming reagents to the opposite face, thus controlling the stereochemistry of the newly formed stereocenter.

Another key transformation is the introduction of substituents at the C2 or C6 positions, adjacent to the nitrogen atom. The use of directed metalation, typically involving lithiation with reagents like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA), allows for deprotonation at a specific site. Subsequent reaction with an electrophile introduces a side chain. For instance, the formylation of a lithiated N-Boc-piperidine derivative using dimethylformamide (DMF) has been shown to proceed with high diastereoselectivity, achieving a diastereomeric ratio of 93:7. researchgate.net

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons olefination, are also employed to install side chains, often with high control over the resulting double bond geometry. researchgate.netru.nl For example, the olefination of an aldehyde derived from a related piperidine system with the ylide generated from n-octyltriphenylphosphonium iodide afforded the corresponding olefin, which could then be hydrogenated to the saturated side chain. researchgate.net Similarly, Wadsworth-Emmons reactions using β-keto phosphonates have been used to create triene-containing side chains before cyclization. acs.org

Catalytic hydrogenation of unsaturated side chains is another step where diastereoselectivity is crucial. The stereochemical outcome is often directed by the existing chiral centers on the piperidine ring, leading to the preferential formation of one diastereomer. researchgate.netwhiterose.ac.uk In some cases, hydrogenation of Heck reaction products has been shown to favor the formation of the cis-isomer with a diastereomeric ratio of approximately 4:1. whiterose.ac.uk

Below is a table summarizing various diastereoselective side chain manipulations on piperidine scaffolds.

| Reaction Type | Substrate Precursor | Reagents | Product | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Formylation | N-Boc-piperidine | 1. s-BuLi/TMEDA 2. DMF | C6-formylated piperidine | 93:7 d.r. | researchgate.net |

| Indium-mediated Allylation | (R)-N-benzyl-2,3-O-isopropylideneglyceraldimine | 4-bromo-1,1,1-trifluoro-2-butene, In | Homoallylic amine | >95% d.e. | acs.org |

| Wittig Olefination | C6-formyl piperidine | n-octyltriphenylphosphonium iodide, n-BuLi | C6-olefinic piperidine | Not specified | researchgate.net |

| Bakers' Yeast Reduction | 1-tert-butyl-2-methyl 3-oxo-piperidine-1,2-dicarboxylate | Bakers' yeast | (2R,3S)-hydroxy-piperidine dicarboxylate | >99% d.e., >97% e.e. | nottingham.ac.uk |

| Bakers' Yeast Reduction | 1-tert-butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate | Bakers' yeast | (3R,4R)-hydroxy-piperidine dicarboxylate | >99% d.e., 87% e.e. | psu.edu |

| Hydrogenation of Heck Product | 2-substituted-5-benzylic-5,6-dehydropiperidine | H₂, Pd/C | cis-2,5-disubstituted piperidine | ~4:1 d.r. (cis favored) | whiterose.ac.uk |

Regioselectivity is a major consideration when multiple positions on the piperidine ring are available for functionalization. The Boc protecting group on the nitrogen atom plays a significant role in directing reactions to specific locations, primarily the C2 and C6 positions, through directed ortho-metalation. acs.org The choice of base, solvent, and temperature can influence which proton is abstracted, allowing for selective functionalization.

Lithiation using s-BuLi/TMEDA at low temperatures typically results in deprotonation at the C6 position, which can then be trapped with various electrophiles. researchgate.net This regioselectivity allows for the controlled introduction of functional groups at a position that might otherwise be difficult to access.

Heck reactions have also been utilized for the regioselective functionalization of piperidine derivatives. whiterose.ac.uk For instance, the palladium-catalyzed coupling of unsaturated piperidines with aryl iodides can provide access to 2-substituted-5-benzylic-5,6-dehydropiperidines. whiterose.ac.uk The regioselectivity of these reactions is often high, driven by the electronic and steric properties of the catalyst and substrates.

Furthermore, cycloaddition reactions can be employed to construct the piperidine ring itself with a high degree of regioselectivity. A Nickel-catalyzed [4+2] cycloaddition of a 1-Boc-3-azetidinone with various alkynes affords highly substituted piperidines. nih.gov This method demonstrates excellent regioselectivity, even with electronically and sterically diverse alkynes, such as aryl-alkyl and aryl-silyl alkynes. nih.gov The proposed mechanism involves the formation of a metallacycle intermediate where steric hindrance dictates the regiochemical outcome. nih.gov

The following table details examples of regioselective functionalization reactions involving piperidine rings.

| Reaction Type | Substrate | Reagents/Catalyst | Position of Functionalization | Product | Regioselectivity | Reference |

|---|---|---|---|---|---|---|

| Directed Lithiation-Substitution | N-Boc-piperidine | s-BuLi/TMEDA, then electrophile (e.g., DMF) | C6 | 6-substituted piperidine | High | researchgate.netacs.org |

| Ni-Catalyzed [4+2] Cycloaddition | 1-Boc-3-azetidinone and aryl-alkyl alkyne | Ni(cod)₂ / P(Oct)₃ | Ring formation | Substituted piperidine | High, single regioisomer | nih.gov |

| Ni-Catalyzed [4+2] Cycloaddition | 1-Boc-3-azetidinone and aryl-silyl alkyne | Ni(cod)₂ / P(Oct)₃ | Ring formation | Silyl-substituted piperidine | Excellent | nih.gov |

| Heck Reaction | 2-substituted-5-methylenepiperidine | Aryl iodide, Pd catalyst | C5 | 2-substituted-5-benzylic-5,6-dehydropiperidine | High | whiterose.ac.uk |

| Palladium-catalyzed Intramolecular Allylic Amination | Acyclic precursor with a protecting group of defined stereochemistry | Pd catalyst | Ring formation | Diastereoselective piperidine | Protecting group acts as a chiral ligand, controlling selectivity | mdpi.com |

Application As a Synthetic Intermediate in Complex Molecule Construction

Utility in the Synthesis of Diverse Heterocyclic Frameworks

The inherent structural features of 1-Boc-3-hydroxy-5-methylpiperidine and its analogues make them ideal starting materials for the synthesis of a wide array of heterocyclic systems. The Boc-protecting group allows for the modulation of the nitrogen's reactivity, while the hydroxyl and methyl groups offer handles for further functionalization and stereochemical control.

Substituted piperidines are key components in the synthesis of polycyclic nitrogen-containing systems, which are prevalent in natural products and pharmaceutically active compounds. Chiral non-racemic bicyclic lactams, derived from β-amino alcohols, are particularly useful starting materials for preparing substituted piperidines. nih.gov A notable example is the diastereoselective synthesis of new zwitterionic bicyclic lactams, which serve as scaffolds for the construction of 2-substituted-4-hydroxy piperidines. nih.gov This methodology involves an intramolecular non-classical Corey–Chaykovsky ring-closing reaction of sulfonium (B1226848) salts derived from β-enaminoesters, generating two or three new stereogenic centers with high diastereoselectivity. nih.gov

These bicyclic lactams can be further elaborated into more complex polycyclic systems. For instance, the stereocontrolled total synthesis of cis-4-hydroxy-2-methyl piperidine (B6355638) and its corresponding pipecolic acid derivative has been demonstrated, showcasing the utility of these intermediates. nih.gov The piperidine ring, with its defined stereochemistry, acts as a template for the construction of additional fused or bridged ring systems.

The construction of chiral quaternary carbon stereocenters is a significant challenge in organic synthesis. rsc.org Chiral aminoalcohol-derived δ-lactams provide a robust platform for the enantioselective synthesis of molecules containing these motifs, including those with quaternary carbons. nih.gov A procedure has been developed for the synthesis of enantiopure piperidines containing both a tertiary and a quaternary stereocenter. nih.gov

Starting from a phenylglycinol-derived δ-lactam bearing an alkyl substituent, a stereoselective dialkylation at the carbonyl α-position generates the quaternary stereocenter. nih.gov Subsequent reductive removal of the chiral inductor yields enantiopure 3,3,5-trisubstituted piperidines. nih.gov This method provides access to three stereoisomeric piperidines with a tertiary and a quaternary stereocenter. nih.gov The commercial availability of both enantiomers of phenylglycinol allows for the synthesis of these trisubstituted piperidines in both enantiomeric series. nih.gov This highlights the strategic use of piperidine-based scaffolds in the controlled installation of complex stereochemical arrays.

Role as a Precursor in Target-Oriented Synthesis

The utility of this compound and its analogues extends to their role as crucial precursors in the total synthesis of natural products and in the development of new synthetic methodologies. Their pre-defined stereochemistry and functional group handles allow for their efficient incorporation into larger, more complex target molecules.

The piperidine moiety is a common structural motif in a vast number of alkaloids and other biologically active natural products. nih.gov Consequently, chiral piperidine derivatives are invaluable starting materials for their total synthesis.

A notable example is the total synthesis of (+)-azimine, which was achieved via a diastereoselective aminopalladation reaction to construct the 2,6-disubstituted piperidine core with excellent diastereoselectivity. nii.ac.jp This key intermediate was then converted to the natural product through cross-metathesis and Shiina macrolactonization. nii.ac.jp

Furthermore, a metal-free, Lewis acid-mediated 5/6-endo-dig reductive hydroamination cascade of enynyl amines has been developed for the stereoselective synthesis of pyrrolidines and piperidines bearing hydrophobic chains. organic-chemistry.org This methodology has been successfully applied to the collective stereoselective total synthesis of various alkaloids, including (+)-solenopsins, (+)-isosolenopsins, and a formal synthesis of (+)-azimic acid, further demonstrating the importance of substituted piperidines as precursors in natural product synthesis. organic-chemistry.org

| Natural Product | Key Piperidine Intermediate | Key Synthetic Transformation |

|---|---|---|

| (+)-Azimine | 2,6-disubstituted piperidine | Diastereoselective aminopalladation |

| (+)-Solenopsins | Substituted piperidine | TMSOTf-mediated 5/6-endo-dig reductive hydroamination |

| (+)-Isosolenopsins | Substituted piperidine | TMSOTf-mediated 5/6-endo-dig reductive hydroamination |

| (+)-Azimic acid (formal synthesis) | Substituted piperidine | TMSOTf-mediated 5/6-endo-dig reductive hydroamination |

The synthesis of enantiomerically pure piperidine derivatives, such as (S)-N-Boc-3-hydroxypiperidine, has itself been the subject of significant methodological development. Biocatalytic approaches, utilizing enzymes and whole-cell systems, have emerged as powerful alternatives to traditional chemical methods. These methods offer high stereoselectivity and operate under mild, environmentally friendly conditions.

For example, the asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine has been achieved using baker's yeast, ketoreductases, and various microbial cells. The use of an (R)-specific carbonyl reductase from Candida parapsilosis has been shown to be particularly efficient. nih.gov Furthermore, co-expression of a ketoreductase and a glucose dehydrogenase in Escherichia coli has been optimized to achieve high conversion and optical purity. These advancements in biocatalysis not only provide efficient routes to valuable chiral building blocks but also contribute to the broader field of green chemistry.

| Methodology | Piperidine Derivative | Key Features |

|---|---|---|

| Biocatalytic asymmetric reduction | (S)-N-Boc-3-hydroxypiperidine | Use of baker's yeast, ketoreductases, or whole cells; high enantioselectivity; environmentally friendly. |

| Co-expression of enzymes | (S)-N-Boc-3-hydroxypiperidine | Co-expression of ketoreductase and glucose dehydrogenase in E. coli; high conversion and optical purity. |

Applications in Fragment-Based Approaches for Chemical Probe Development

Fragment-based drug discovery (FBDD) has become a widely adopted strategy for lead generation in medicinal chemistry. nih.gov This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. rsc.org Hits from these screens are then optimized and grown into more potent molecules. The three-dimensional (3D) shape of fragments is increasingly recognized as a critical parameter for successful FBDD campaigns.

Piperidine-based scaffolds are well-suited for the design of 3D fragments due to their inherent non-planar, chair-like conformation. The synthesis of libraries of piperidine-based 3D fragments, such as regio- and diastereoisomers of methyl-substituted pipecolinates, has been reported. nih.gov These fragments can be used to probe the chemical space of biological targets and identify novel binding interactions.

In the context of chemical probe development, fragment-based approaches can be used to identify starting points for the design of potent and selective modulators of protein function. For example, a fragment-based discovery campaign led to the development of BI-9321, a chemical probe for the PWWP1 domain of NSD3. nih.gov While this specific example does not explicitly mention this compound, the principles of using small, functionalized heterocyclic fragments are directly applicable. The development of diverse libraries of piperidine-based fragments, including those derived from this compound, would provide valuable tools for probing a wide range of biological targets and developing new chemical probes to investigate their functions.

Synthesis of Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies (excluding biological activity/medicinal chemistry outcomes)

The molecular framework of this compound serves as a versatile scaffold for the generation of compound libraries aimed at structure-activity relationship (SAR) studies. The chemical tractability of its functional groups—the N-Boc protecting group, the secondary hydroxyl group, and the piperidine ring itself—allows for systematic structural modifications. The primary objective in synthesizing analogs is to explore the chemical space around the core structure by introducing a variety of substituents and functional groups at specific positions. This process is crucial for understanding how structural changes influence the physicochemical properties of the molecule.

The synthesis of derivatives for SAR studies typically involves a series of well-established chemical transformations targeting the key functional groups of the piperidine scaffold.

Modification at the Piperidine Nitrogen:

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is a stable protecting group that can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nih.gov The resulting free secondary amine is a key intermediate that opens up a plethora of derivatization possibilities. A common strategy is reductive amination, where the deprotected piperidine is reacted with a diverse range of aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield N-substituted analogs. nih.govnih.gov This method allows for the introduction of various alkyl, benzyl, and heteroarylmethyl groups at the nitrogen atom.

Another approach involves the acylation of the deprotected nitrogen with acid chlorides or the formation of amides through coupling reactions with carboxylic acids. For example, the synthesis of (3S,5R)-3-Hydroxy-5-methylpiperidin-1-ylmethanone was achieved through amide formation after deprotection of a benzyl-protected piperidine intermediate. bohrium.com

Modification of the Hydroxyl Group:

The secondary alcohol at the C-3 position is another prime site for structural modification. This hydroxyl group can undergo various reactions, including oxidation, esterification, and etherification. For instance, the Mitsunobu reaction provides a reliable method for forming ethers by reacting the alcohol with various phenolic compounds in the presence of reagents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (TPP). nih.gov This reaction allows for the introduction of a wide array of aryloxy substituents at the C-3 position.

Modification of the Piperidine Ring:

While modifications to the piperidine ring of a pre-existing this compound scaffold are less common for generating large libraries, the synthesis can begin from precursors that allow for variation. For example, synthetic strategies for related piperidines have involved the use of substituted pyridines as starting materials, which are then hydrogenated. mdpi.com By choosing appropriately substituted pyridines, analogs with different substitution patterns on the carbon framework of the piperidine ring can be achieved. Ring expansion strategies, such as those starting from substituted N-Boc pyrrolidines, have also been developed to synthesize various 3-hydroxy piperidines. whiterose.ac.uk

The following table summarizes common synthetic strategies employed to generate analogs of the this compound scaffold for SAR studies, focusing on the chemical transformations rather than the outcomes.

Table 1: Synthetic Strategies for Analog Generation

| Modification Site | Parent Functional Group | Reaction Type | Reagents | Resulting Functional Group/Moiety |

|---|---|---|---|---|

| N-1 Position | N-Boc | Deprotection | TFA or HCl | Secondary Amine |

| N-1 Position (post-deprotection) | Secondary Amine | Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Tertiary Amine (N-Alkyl, N-Benzyl) |

| N-1 Position (post-deprotection) | Secondary Amine | Acylation / Amide Coupling | Acid Chlorides or Carboxylic Acids, Coupling Agents | Amide |

| C-3 Position | Hydroxyl | Etherification (Mitsunobu) | Phenols, DIAD, TPP | Aryl Ether |

These synthetic approaches enable the systematic creation of a diverse set of molecules. For example, an iterative parallel synthesis approach can be used where a core intermediate, such as the deprotected piperidine amine, is reacted with a library of different aldehydes to quickly generate a large number of N-substituted analogs. nih.gov The characterization of these new chemical entities is then typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm their structures. mdpi.com

Spectroscopic Techniques for Investigating Reaction Mechanisms and Stereochemical Outcomes

Spectroscopic methods are indispensable for confirming the structure of newly synthesized molecules and for understanding the nuances of chemical reactions. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral Chromatography provide detailed information on stereochemistry, reaction progress, and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the relative stereochemistry of cyclic compounds like substituted piperidines. The spatial relationship between substituents (cis or trans) and their orientation relative to the ring (axial or equatorial) can be deciphered by analyzing ¹H NMR coupling constants (J-values) and chemical shifts. whiterose.ac.uk

In a chair conformation, the magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. Axial-axial couplings (Jax,ax) are typically large (10–13 Hz), while axial-equatorial (Jax,eq) and equatorial-equatorial (Jeq,eq) couplings are much smaller (2–5 Hz). nih.gov For a compound like cis-1-Boc-3-hydroxy-5-methylpiperidine, the hydroxyl and methyl groups can both be in equatorial positions, leading to a diequatorial conformation. The proton at C3 (adjacent to the hydroxyl group) would therefore be axial. Its coupling to the adjacent axial protons at C2 and C4 would result in large J-values, appearing as a triplet of triplets or a complex multiplet with large splitting patterns. Conversely, in the trans isomer, one substituent would be axial and the other equatorial, leading to different and typically smaller coupling constants for the C3 and C5 protons. researchgate.net

The conformations of various piperidine derivatives have been confirmed through ¹H NMR analysis and Nuclear Overhauser Effect (NOE) correlations. researchgate.net The comparison of computed and experimental NMR chemical shifts is also a valuable strategy for structural elucidation. researchgate.net

Table 1: Representative ¹H NMR Data for Stereochemical Assignment in Piperidine Rings

| Proton Type | Typical Chemical Shift (δ, ppm) | Typical Coupling Constants (Hz) | Stereochemical Implication |

| Axial Proton (Hax) | Shielded (upfield) | Jax,ax ≈ 10-13 Hz | Large coupling indicates diaxial relationship with neighboring protons. |

| Equatorial Proton (Heq) | Deshielded (downfield) | Jax,eq ≈ 2-5 Hz; Jeq,eq ≈ 2-5 Hz | Small coupling indicates axial-equatorial or diequatorial relationship. |

| Proton on C-OH (axial) | ~3.6-3.8 | - | Chemical shift can indicate orientation. |

| Protons on C-N(Boc) | ~2.8-4.0 | - | Broad signals due to restricted rotation around the N-C(O) bond. |

Note: Data is generalized from typical values found in substituted piperidines and may vary based on specific substitution patterns and solvent.

Mass spectrometry (MS) is a powerful tool for monitoring the progress of chemical reactions in real-time and for identifying transient intermediates. acs.org Techniques such as electrospray ionization (ESI-MS) can be coupled with liquid chromatography (LC) or used for direct infusion analysis of the reaction mixture. This allows chemists to track the consumption of reactants and the formation of products by observing their corresponding protonated molecular ions ([M+H]⁺). acs.orgacs.org

For the synthesis of piperidine derivatives, ESI-MS can provide crucial mechanistic information through the detection of reaction intermediates. acs.org In syntheses involving the N-Boc protecting group, a common challenge during MS analysis is the in-source cleavage of the Boc group. researchgate.net However, this fragmentation is also characteristic and can aid in identification. The mass fragmentation pathways for t-Boc substituted precursors have been studied in detail. doaj.orgxml-journal.net Under ESI, common fragmentation pathways involve the loss of isobutylene (B52900) (C₄H₈, 56 Da) and the subsequent loss of carbon dioxide (CO₂, 44 Da), or the loss of the entire Boc group. doaj.orgxml-journal.net Under harsher conditions like electron impact (EI), characteristic product ions include the tert-butyl cation (C₄H₉⁺) and fragments corresponding to [M−C₄H₈]⁺ and [M−C₅H₈O₂]⁺. doaj.orgxml-journal.net This predictable fragmentation is invaluable for confirming the presence of the Boc-piperidine core structure in both intermediates and final products.

Table 2: Characteristic Mass Fragments of N-Boc Piperidine Derivatives in MS

| Ionization Mode | Precursor Ion | Fragmentation Pathway | Resulting Ion/Loss | Significance |

| ESI | [M+H]⁺ | Loss of isobutylene | [M+H - 56]⁺ | Characteristic of Boc group |

| ESI | [M+H - 56]⁺ | Loss of carbon dioxide | [M+H - 100]⁺ | Confirms full deprotection |

| EI | M⁺˙ | Loss of isobutylene | [M - C₄H₈]⁺˙ | Characteristic of Boc group |

| EI | M⁺˙ | Cleavage of Boc group | [M - C₅H₉O₂]⁺ | Loss of entire protecting group |

| EI | M⁺˙ | Formation of t-butyl cation | C₄H₉⁺ (m/z 57) | Signature fragment for t-butyl containing groups |

Source: Data compiled from studies on t-Boc substituted drug precursors. doaj.orgxml-journal.net

For chiral molecules like this compound, which has two stereocenters, determining the enantiomeric purity is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for separating enantiomers and determining the enantiomeric excess (ee). heraldopenaccess.us

The choice of the chiral stationary phase is critical for achieving separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD, Chiralpak AD-H), are widely used for resolving racemic piperidine derivatives. nih.govnih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have slightly different interaction energies, leading to different retention times.

In many cases, piperidine derivatives lack a strong UV chromophore, making detection difficult. To overcome this, a pre-column derivatization technique is often employed. nih.govresearchgate.net The amine can be reacted with a chromophoric agent, such as para-toluenesulfonyl chloride (PTSC) or benzoyl chloride, to introduce a UV-active tag, thereby enhancing detection sensitivity. nih.govgoogle.com The ee is then calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. heraldopenaccess.us

Table 3: Example Conditions for Chiral HPLC Analysis of Piperidine Derivatives

| Analyte Type | Derivatizing Agent | Chiral Column | Mobile Phase | Detection |

| 3-Aminopiperidine | p-Toluene sulfonyl chloride (PTSC) | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | UV at 228 nm |

| 1,3-Dimethyl-4-phenylpiperidines | None | Chiralcel OD / Chiralcel OJ | Not specified | Not specified |

| 3-Aminopiperidine | Benzoyl chloride | Glycoprotein-based chiral column | Acetonitrile/Phosphate buffer | UV |

| (R)-piperidin-3-amine | None | CrownpakTM CR+ | HClO₄ (pH=1):MeOH (95:5) | Refractive Index |

Source: Data compiled from various studies on chiral separation of piperidine derivatives. nih.govnih.govgoogle.com

Computational Chemistry and Molecular Modeling

Computational chemistry provides a powerful lens through which to view and predict the behavior of molecules at an atomic level. For substituted piperidines, molecular modeling is used to analyze stable conformations and to map out the energetic landscape of reaction pathways, offering insights that are often difficult to obtain through experimental means alone.

The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of substituents, such as the N-Boc group, hydroxyl, and methyl groups in this compound, leads to multiple possible chair conformers with different energies. researchgate.net The bulky tert-butoxycarbonyl (Boc) group has a strong preference for the equatorial position to avoid steric clashes.

Computational methods, particularly Density Functional Theory (DFT), are used to perform conformational searches and calculate the relative energies of these different conformers. d-nb.infonih.gov These calculations can predict the most stable (lowest energy) conformation in the gas phase and in different solvents. nih.gov For instance, studies on related fluorinated piperidines have shown that while one conformer may be preferred in the gas phase, the equilibrium can shift in polar solvents, which preferentially stabilize the conformer with the larger dipole moment. d-nb.infonih.gov In the case of this compound, DFT calculations would be used to compare the energies of the cis and trans diastereomers, and for each, the energies of the two possible chair-flipped conformations (e.g., diequatorial vs. diaxial substituents). These computational analyses complement experimental NMR data to provide a comprehensive picture of the molecule's conformational landscape. researchgate.net

Table 4: Calculated Relative Free Energy (ΔG) for Piperidine Conformers

| Piperidine Derivative | Conformer 1 | Conformer 2 | ΔG (kcal/mol) (Conformer 2 - Conformer 1) | Method/Solvent |

| 3-Fluoropiperidine | Faxial | Fequatorial | +0.2 to +0.8 | M06-2X / Various Solvents |

| N-Chloropiperidine | Clequatorial | Claxial | 2.5 | G3B3(+) / Aqueous |

| N-Methyl Piperidine | Chair | Twist | 4.15 | Not specified |

Note: This table presents data for related piperidine derivatives to illustrate the application of computational analysis. The values demonstrate the energy differences between axial and equatorial or chair and twist conformers. d-nb.infouni-muenchen.de

Understanding how a chemical reaction occurs requires identifying the transition state—the highest energy point along the reaction coordinate. Computational modeling is an essential tool for locating and characterizing transition state structures, providing deep insights into reaction mechanisms, rates, and selectivity. nih.gov

For reactions involving piperidines, such as their synthesis or functionalization, DFT calculations can be used to model the transition states of competing reaction pathways. escholarship.org For example, in the formation of a substituted piperidine ring, modeling can elucidate why a particular diastereomer is formed preferentially. By calculating the activation free energies (ΔΔG‡) for the pathways leading to different stereoisomers, chemists can predict the product distribution. nih.gov A lower activation energy corresponds to a faster reaction rate and, therefore, a more favored product. This approach has been successfully used to explain the origins of asymmetric induction in the alkylation of piperidine enamines and the diastereoselectivity in intramolecular carboamination reactions to form piperidines. nih.govnih.gov These computational models can account for factors like steric hindrance and stabilizing electronic interactions in the transition state, providing a detailed rationale for the observed experimental outcomes. nih.govescholarship.org

Advanced Spectroscopic and Computational Studies in Chemical Research

Prediction of Stereoselectivity in New Synthetic Reactions

The prediction of stereoselectivity in the synthesis of novel compounds like 1-Boc-3-hydroxy-5-methylpiperidine is a challenging yet essential task. It involves a deep understanding of reaction mechanisms and the subtle energetic differences between various transition states that lead to different stereoisomers. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for this purpose. By modeling the potential energy surfaces of a reaction, chemists can anticipate the most likely stereochemical pathway.

The diastereoselective synthesis of substituted piperidines often relies on controlling the approach of a reactant to a prochiral center. For instance, in the synthesis of polysubstituted piperidines through domino reactions, computational studies have been instrumental in rationalizing the high diastereoselectivity observed. researchgate.net These studies often involve the calculation of transition state energies for the various possible stereochemical pathways. The pathway with the lowest energy barrier is predicted to be the major product, a prediction that can then be experimentally verified.

In the context of synthesizing this compound, a key step would be the stereoselective reduction of a precursor such as N-Boc-5-methyl-piperidin-3-one. The facial selectivity of the hydride attack on the carbonyl group will determine the relative stereochemistry of the resulting alcohol. Computational modeling can be employed to predict whether the hydride will attack from the axial or equatorial face, leading to the cis or trans isomer, respectively. The model would take into account the steric hindrance posed by the substituents on the piperidine (B6355638) ring and the conformational preferences of the ring itself.

Detailed research findings from studies on similar systems, such as the diastereoselective synthesis of 2-substituted-4-hydroxy piperidines, have shown that the addition of a hydride reagent often occurs from the less hindered face, leading to a predictable major diastereoisomer. nih.gov The stereochemistry of these products is typically confirmed through rigorous spectroscopic analysis.

Advanced Spectroscopic Analysis for Stereochemical Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the experimental determination of the stereochemistry of molecules like this compound. The relative configuration of the hydroxyl and methyl groups can be deduced from the coupling constants (J-values) between the protons on the piperidine ring. For instance, a large coupling constant between two vicinal protons typically indicates a dihedral angle of approximately 180°, which is characteristic of an axial-axial relationship in a chair conformation. Conversely, smaller coupling constants suggest axial-equatorial or equatorial-equatorial arrangements. whiterose.ac.uk

In addition to coupling constants, Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can provide through-space correlations between protons, which helps in establishing their relative spatial orientation. For example, a strong NOE between the proton at C3 and one of the protons at C5 would suggest a cis relationship between the hydroxyl and methyl groups. The presence of the bulky Boc group can influence the conformational equilibrium of the piperidine ring, and its rotamers can sometimes lead to complex NMR spectra that require detailed analysis. rsc.org

The following table illustrates the kind of data that would be generated from computational predictions and verified by NMR analysis in a hypothetical stereoselective reduction of N-Boc-5-methyl-piperidin-3-one.

| Reaction Condition | Predicted Major Isomer (Computational Model) | Predicted Diastereomeric Ratio (cis:trans) | Experimental Major Isomer (NMR Analysis) | Experimental Diastereomeric Ratio (cis:trans) | Key 1H NMR Coupling Constant (JH2ax,H3ax) for cis-isomer (Hz) |

|---|---|---|---|---|---|

| NaBH4, MeOH, -78 °C | cis-(3R,5S) | 85:15 | cis | 82:18 | ~10-12 |

| L-Selectride®, THF, -78 °C | trans-(3S,5S) | 10:90 | trans | 12:88 | ~3-5 (for H2eq,H3ax) |

The synergy between computational prediction and experimental verification is a powerful paradigm in modern organic synthesis. For a molecule like this compound, this approach allows for the rational design of synthetic routes that favor the formation of a desired stereoisomer, which is often crucial for its intended application, particularly in medicinal chemistry where specific stereoisomers can exhibit vastly different biological activities. Further computational studies could also explore the influence of the N-Boc protecting group on the conformational preferences of the piperidine ring and how this, in turn, affects the stereochemical outcome of reactions. rsc.org

Future Research Directions and Synthetic Opportunities for 1 Boc 3 Hydroxy 5 Methylpiperidine

Development of Novel and More Efficient Asymmetric Synthetic Methodologies

The creation of stereochemically defined piperidines is a central challenge in organic synthesis. While several methods exist for the synthesis of substituted piperidines, the development of more efficient and highly selective asymmetric methodologies for producing specific stereoisomers of 1-Boc-3-hydroxy-5-methylpiperidine is a key area of ongoing research.

Future efforts are likely to focus on several promising strategies:

Catalytic Asymmetric Synthesis: Transition metal-catalyzed reactions offer powerful tools for constructing chiral piperidines. Methodologies like rhodium-catalyzed asymmetric [2+2+2] cycloadditions and reductive Heck reactions have shown promise for creating polysubstituted piperidines with high enantioselectivity. nih.govsnnu.edu.cn Further development of these methods, perhaps utilizing novel chiral ligands, could be tailored for the specific synthesis of this compound. Another approach involves the catalytic asymmetric deprotonation of N-Boc pyrrolidine (B122466), followed by an aldehyde trapping and ring expansion, which has been successful for synthesizing β-hydroxy piperidines. acs.org

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering high stereoselectivity under mild reaction conditions. chemicalbook.com Biocatalytic reduction of a corresponding N-Boc-5-methyl-3-piperidinone precursor using ketoreductases (KREDs) is a particularly attractive route. acs.orgresearchgate.net Research into identifying or engineering novel reductases with high activity and selectivity for this specific substrate could lead to highly efficient and scalable processes. rsc.orgnih.gov Whole-cell biotransformations, which can regenerate expensive cofactors in situ, also represent a cost-effective and sustainable manufacturing option. researchgate.netmdpi.com

Chiral Pool Synthesis and Novel Cyclization Strategies: Synthesis starting from readily available chiral materials, or "chiral pool" synthesis, remains a valuable strategy. chemicalbook.com Additionally, novel cyclization strategies, such as ring-closing metathesis of appropriately substituted acyclic precursors, have been employed for the synthesis of related piperidines. researchgate.net The development of new intramolecular cyclization reactions that can control the stereochemistry at the 3 and 5 positions simultaneously would be a significant advancement.

| Asymmetric Synthetic Strategy | Key Features | Potential Advantages for this compound |

| Rhodium-Catalyzed Cycloaddition | Convergent approach combining multiple components. nih.gov | Rapid assembly of the piperidine (B6355638) core with control of stereocenters. |

| Biocatalytic Ketone Reduction | High enantioselectivity and mild reaction conditions. chemicalbook.comrsc.org | Environmentally friendly, potentially high yields and optical purity. |

| Asymmetric Deprotonation/Ring Expansion | Synthesis from simpler, smaller rings like pyrrolidine. acs.org | Access to specific stereoisomers through a novel synthetic route. |

| Reductive Transamination | Use of chiral amines to induce stereochemistry on the piperidine ring. dicp.ac.cnresearchgate.net | Avoids the need for chiral catalysts and can be highly scalable. |

Exploration of Untapped Reactivity Profiles and Chemical Transformations

The functional groups present in this compound—the secondary alcohol, the Boc-protected amine, and the piperidine ring itself—offer numerous opportunities for further chemical modification. Future research will likely focus on exploring the untapped reactivity of this scaffold to generate diverse libraries of novel compounds.

Derivatization of the Hydroxyl Group: The secondary alcohol is a key handle for introducing molecular diversity. Beyond simple acylation or alkylation, more complex ether linkages can be formed through reactions like Mitsunobu coupling or reductive etherification, allowing for the connection of other molecular fragments. researchgate.netnih.gov Oxidation of the hydroxyl group to the corresponding ketone would provide a precursor for a different set of derivatives, including those accessible through reductive amination or the addition of organometallic reagents.

Modification of the Piperidine Ring: After the removal of the versatile Boc protecting group, the secondary amine can be functionalized in a multitude of ways. nih.govnih.gov This includes N-arylation, N-alkylation, reductive amination, and acylation to introduce a wide array of substituents. Furthermore, advanced transition metal-catalyzed cross-coupling reactions could potentially be used to functionalize the C-H bonds of the piperidine ring directly, although this remains a challenging area of research.

Ring Rearrangement and Expansion/Contraction: More adventurous synthetic strategies could explore ring rearrangements or ring-opening and closing cascades to transform the piperidine skeleton into other heterocyclic systems. For example, under specific conditions, piperidines can undergo ring expansion, providing access to larger heterocycles. whiterose.ac.uk

| Functional Group | Potential Transformation | Resulting Structure/Application |

| 3-Hydroxy Group | Oxidation to ketone | Access to 3-amino or 3-alkyl/aryl substituted piperidines. |

| Mitsunobu reaction | Introduction of diverse ether or ester functionalities. nih.gov | |

| Etherification | Creation of complex molecules with piperidinyl ether scaffolds. researchgate.net | |

| 1-Boc Group | Deprotection | Unveiling the secondary amine for further functionalization. nih.gov |

| Piperidine Nitrogen (post-deprotection) | N-Arylation/N-Alkylation | Synthesis of libraries of N-substituted piperidine derivatives. |

| Reductive Amination | Attachment of various alkyl or aryl groups via an aldehyde or ketone. |

Integration into Automated and High-Throughput Synthesis Platforms

Modern drug discovery relies heavily on the rapid synthesis and screening of large numbers of compounds. The integration of this compound into automated and high-throughput synthesis platforms is a crucial step to fully exploit its potential as a building block.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including improved safety, better reaction control, and easier scalability. acs.orgacs.org The development of flow protocols for the synthesis of this compound itself, as well as for its subsequent derivatization, would enable the rapid and efficient production of analog libraries. beilstein-journals.org For instance, a flow reactor could be used for a multi-step sequence involving deprotection of the Boc group followed by an immediate N-functionalization reaction.

High-Throughput Experimentation (HTE): HTE techniques can be used to rapidly screen a wide range of reaction conditions, catalysts, and substrates to optimize the synthesis of derivatives of this compound. chemrxiv.org This is particularly useful for developing diverse libraries of N-aryl or N-alkyl piperidines by exploring a large matrix of coupling partners and reaction conditions in parallel.

Automated Purification: The synthesis of compound libraries for screening requires efficient purification methods. The integration of automated flash chromatography or mass-directed purification systems would be essential to isolate and purify the resulting derivatives in a high-throughput manner.

Research into Scalable and Industrially Viable Production Methods

For this compound to be a truly valuable building block for the pharmaceutical and agrochemical industries, the development of scalable and cost-effective production methods is paramount.

Q & A

Q. What are the common synthetic routes for preparing 1-Boc-3-hydroxy-5-methylpiperidine, and what critical steps ensure high yield and purity?

The synthesis typically involves Boc protection of the piperidine nitrogen using di-tert-butyl dicarbonate under anhydrous conditions with a base like DMAP. Subsequent hydroxylation at the 3-position can be achieved via epoxidation or dihydroxylation followed by selective reduction. Methylation at the 5-position often employs methyl iodide or dimethyl sulfate in the presence of a strong base. Critical purification steps include column chromatography (hexane/ethyl acetate gradients) and recrystallization to isolate the product with >95% purity. Monitoring via TLC and NMR ensures intermediate integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirms Boc group (tert-butyl signals at δ ~1.4 ppm), hydroxyl proton (δ ~3.5–4.5 ppm), and methyl group at C5 (δ ~1.0–1.2 ppm).

- HRMS : Validates molecular ion [M+H]⁺.

- IR : Identifies hydroxyl (3200–3600 cm⁻¹) and carbamate C=O (1680–1720 cm⁻¹).

- HPLC : Uses C18 columns with 0.1% TFA in water/acetonitrile gradients for purity assessment. Consistent retention times across batches indicate reproducibility .

Q. How does the stability of this compound vary under different pH and temperature conditions?